molecular formula C20H32N4O B4010844 6-(cyclopentylamino)-N-[(1-isobutyl-3-pyrrolidinyl)methyl]nicotinamide

6-(cyclopentylamino)-N-[(1-isobutyl-3-pyrrolidinyl)methyl]nicotinamide

Cat. No. B4010844
M. Wt: 344.5 g/mol
InChI Key: XAQWWSNUQIMFDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinamide derivatives, including structures similar to 6-(cyclopentylamino)-N-[(1-isobutyl-3-pyrrolidinyl)methyl]nicotinamide, involves complex organic reactions that can be influenced by steric and electronic effects. For example, the thermal cyclisation of 2-chloro-N-(2-pyridinyl)nicotinamides to 5-oxo-5,6-dihydrodipyrido[1,2-a:3′,2′-e]pyrimidin-11-ium chlorides demonstrates the importance of these effects in synthesis processes (Fernandes et al., 2006).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is a crucial factor determining their chemical behavior and interactions. X-ray crystallography and NMR spectroscopy are common techniques used for characterizing these structures. For instance, studies on the molecular conformations of N-alkyl-2-(methylsulfanyl)nicotinamide derivatives provide insight into the torsional relationships between the pyridine ring and the amide group, which are relevant for understanding the structural aspects of similar compounds (Gomes et al., 2013).

Chemical Reactions and Properties

Nicotinamide derivatives undergo various chemical reactions, including cyclisation and methylation, which can modify their chemical properties significantly. The cyclisation of nicotinamides to pyridine derivatives and the N-methylation reactions are examples of transformations that these compounds can undergo, affecting their chemical behavior and potential applications (Kabat, Pankiewicz, & Watanabe, 1987).

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The analysis of these properties is essential for understanding the behavior of these compounds under different conditions and for their formulation in various applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are central to the utility of nicotinamide derivatives in synthetic organic chemistry. Investigations into the reactivity of different functional groups within the nicotinamide structure provide insights into potential synthetic pathways and the chemical versatility of these compounds (Dyachenko, 2019).

properties

IUPAC Name

6-(cyclopentylamino)-N-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O/c1-15(2)13-24-10-9-16(14-24)11-22-20(25)17-7-8-19(21-12-17)23-18-5-3-4-6-18/h7-8,12,15-16,18H,3-6,9-11,13-14H2,1-2H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQWWSNUQIMFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(C1)CNC(=O)C2=CN=C(C=C2)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(cyclopentylamino)-N-[(1-isobutyl-3-pyrrolidinyl)methyl]nicotinamide
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6-(cyclopentylamino)-N-[(1-isobutyl-3-pyrrolidinyl)methyl]nicotinamide
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6-(cyclopentylamino)-N-[(1-isobutyl-3-pyrrolidinyl)methyl]nicotinamide
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6-(cyclopentylamino)-N-[(1-isobutyl-3-pyrrolidinyl)methyl]nicotinamide
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6-(cyclopentylamino)-N-[(1-isobutyl-3-pyrrolidinyl)methyl]nicotinamide

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